Cas no 88312-58-7 (3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(1-methylethyl)-)

3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(1-methylethyl)-, is a heterocyclic compound featuring a triazole-thione core with an amino and isopropyl substituent. Its structure imparts unique reactivity, making it valuable in organic synthesis and pharmaceutical applications. The presence of both sulfur and nitrogen functionalities enhances its potential as a ligand or building block for metal coordination complexes and bioactive molecules. The amino group offers further derivatization opportunities, while the isopropyl moiety contributes to steric and electronic modulation. This compound is particularly useful in the development of agrochemicals, corrosion inhibitors, and medicinal chemistry intermediates due to its balanced stability and reactivity profile.
3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(1-methylethyl)- structure
88312-58-7 structure
Product Name:3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(1-methylethyl)-
CAS No:88312-58-7
MF:C5H10N4S
MW:158.224698543549
CID:637721
PubChem ID:817926
Update Time:2025-05-21

3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(1-methylethyl)-
    • 3-amino-4-propan-2-yl-1H-1,2,4-triazole-5-thione
    • SCHEMBL2557095
    • AKOS006237667
    • 5-amino-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
    • 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol
    • DTXSID90355879
    • AKOS026726513
    • CS-0257556
    • EN300-67382
    • 88312-58-7
    • AE-484/32880018
    • Z1021311800
    • Inchi: 1S/C5H10N4S/c1-3(2)9-4(6)7-8-5(9)10/h3H,1-2H3,(H2,6,7)(H,8,10)
    • InChI Key: OTYIMBZYHSJUPD-UHFFFAOYSA-N
    • SMILES: S=C1NN=C(N)N1C(C)C

Computed Properties

  • Exact Mass: 158.06261751g/mol
  • Monoisotopic Mass: 158.06261751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 85.7Ų

3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(1-methylethyl)- Pricemore >>

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3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(1-methylethyl)- Related Literature

Additional information on 3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(1-methylethyl)-

3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(1-methylethyl)-: A Comprehensive Overview

The compound 3H-1,2,4-Triazole-3-thione, specifically the derivative 5-amino-2,4-dihydro-4-(1-methylethyl)-, is a fascinating molecule with significant potential in various fields. This compound is identified by its CAS number 88312-58-7, which serves as a unique identifier in chemical databases. The molecule belongs to the class of triazoles, which are well-known for their versatility and applications in pharmaceuticals, agrochemicals, and materials science.

The structure of this compound is characterized by a triazole ring system with a thione group at position 3 and an amino group at position 5. The presence of the thione group introduces interesting electronic properties, making the molecule reactive under certain conditions. Additionally, the dihydro functionality at positions 2 and 4 suggests that this compound may exhibit unique stereochemical properties. The substituent at position 4, specifically the (1-methylethyl) group, adds bulk to the molecule and may influence its solubility and bioavailability.

Recent studies have highlighted the potential of this compound as a building block in organic synthesis. Its ability to undergo various transformations, such as nucleophilic substitutions and cycloadditions, makes it a valuable intermediate in the construction of complex molecules. For instance, researchers have explored its use in the synthesis of bioactive compounds with potential applications in drug discovery.

In terms of applications, this compound has shown promise in agrochemicals. Triazoles are commonly used as fungicides due to their ability to inhibit fungal growth without causing significant harm to plants. The specific derivative with the CAS number 88312-58-7 has been studied for its efficacy against various plant pathogens. Recent experiments have demonstrated that it exhibits potent antifungal activity against species such as Botrytis cinerea and Alternaria solani, making it a potential candidate for agricultural use.

Beyond agriculture, this compound has also been investigated for its role in pharmaceuticals. Triazoles are known for their ability to modulate enzyme activity and receptor binding. The presence of an amino group in this derivative suggests that it may interact with biological targets such as kinases or G-protein coupled receptors (GPCRs). Preliminary studies have indicated that this compound could serve as a lead molecule for developing drugs targeting specific diseases.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of an appropriate triazole precursor. The introduction of the amino group and the (1-methylethyl) substituent requires precise control over reaction conditions to ensure high yields and purity. Researchers have optimized these steps using modern synthetic techniques such as microwave-assisted synthesis and catalytic methods.

In terms of safety and handling, this compound should be treated with care due to its chemical reactivity. Proper personal protective equipment (PPE) should be worn during handling to minimize exposure risks. Storage should be in a cool, dry place away from incompatible materials such as strong oxidizing agents or acids.

The environmental impact of this compound is another area of interest. As it is being considered for agricultural applications, understanding its persistence in soil and water systems is crucial. Recent studies have shown that it undergoes rapid degradation under sunlight exposure but may accumulate in certain soil types if not properly managed.

In conclusion, the compound 3H-1,2,4-Triazole-3-thione, specifically its derivative with CAS number 88312-58-7, represents a promising molecule with diverse applications across multiple industries. Its unique structure enables it to serve as both an intermediate in organic synthesis and an active ingredient in agrochemicals or pharmaceuticals. Continued research into its properties will undoubtedly unlock further potential uses and enhance our understanding of its behavior under various conditions.

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